![molecular formula C19H15N3OS B2356487 7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207033-11-1](/img/structure/B2356487.png)
7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-methylphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of the Pyridin-2-ylmethyl Group: This can be done via nucleophilic substitution reactions or through the use of organometallic reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core.
Reduction: Reduction reactions can be performed on the pyridin-2-ylmethyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a different arrangement of the thienopyrimidine core.
7-(2-methylphenyl)-3-(pyridin-3-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but with a different position of the pyridinyl group.
Uniqueness
The uniqueness of 7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific arrangement of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thienopyrimidine Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the 2-methylphenyl Group : Often via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
- Attachment of the Pyridin-2-ylmethyl Group : Accomplished through nucleophilic substitution reactions or organometallic reagents .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with a pyrimidine core exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against various bacteria and fungi. The structure-activity relationship (SAR) suggests that substituents on the pyrimidine ring can enhance antibacterial activity against pathogens such as E. coli, S. aureus, and C. albicans .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that thienopyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors implicated in disease pathways. This binding leads to modulation of their activity, resulting in various biological responses .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Thienopyrimidine core with methyl and pyridine substituents | Antimicrobial, anticancer | Specific arrangement enhances binding affinity |
7-(2-methylphenyl)-3-(pyridin-3-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one | Similar core but different pyridine position | Moderate antimicrobial | Different positioning may alter receptor interaction |
7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one | Variant thienopyrimidine structure | Limited data available | Structural differences may affect activity |
Case Studies
Several studies have documented the biological effects of related compounds:
- Antibacterial Study : A series of pyrimidine derivatives were synthesized and screened for antibacterial activity; certain derivatives demonstrated higher potency than standard antibiotics .
- Anticancer Research : Investigations into thienopyrimidine analogs revealed their capability to induce apoptosis in cancer cell lines through specific pathway inhibition .
Properties
IUPAC Name |
7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-6-2-3-8-15(13)16-11-24-18-17(16)21-12-22(19(18)23)10-14-7-4-5-9-20-14/h2-9,11-12H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJOFBXYOHFFBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.